1,4-O-Didesmethyl rac-Niranthin-d4
Description
1,4-O-Didesmethyl rac-Niranthin-d4 is a deuterated derivative of the lignan-like compound Niranthin, characterized by the removal of two methyl groups at the oxygen atoms in positions 1 and 4 ("1,4-O-didesmethyl") and the substitution of four hydrogen atoms with deuterium ("-d4"). The "rac" designation indicates a racemic mixture of enantiomers.
Properties
Molecular Formula |
C₂₂H₂₄D₄O₇ |
|---|---|
Molecular Weight |
408.48 |
Synonyms |
(2R,3R)-rel-2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-butanediol-d4; (R*,R*)-2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-butanediol-d4; (R*,R*)-(±)-2-[(3,4-Dimethoxyphenyl)methyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- 4-Nitroaniline-2,3,5,6-d4 (CAS 64164-08-5): Structure: A nitroaromatic compound with deuterium at the 2,3,5,6 positions of the benzene ring. Use: Primarily employed as an environmental analysis standard due to its isotopic purity (98 atom% D) .
4-Nitrotoluene-2,3,5,6-d4 (CAS 23346-24-9):
- Structure : A toluene derivative with deuterium substitution on the aromatic ring.
- Use : Serves as a reagent in chemical synthesis (99 atom% D purity) .
- Contrast : Its simple aromatic structure and nitro functional group differ fundamentally from the polycyclic lignan framework of Niranthin derivatives.
Data Table: Key Properties of Deuterated Analogs
*Hypothesized based on deuterated compound trends.
Limitations and Knowledge Gaps
The provided evidence lacks direct data on 1,4-O-Didesmethyl rac-Niranthin-d4, necessitating extrapolation from structurally distinct deuterated analogs. Further research into lignan-specific deuterated compounds is required to validate metabolic and stability profiles.
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